dodecyl(trimethyl)azanium;hydrochloride

Critical micelle concentration Counterion effect Surfactant thermodynamics

Dodecyl(trimethyl)azanium;hydrochloride, commonly designated dodecyltrimethylammonium chloride (DTAC, CAS 112-00-5), is a single-chain cationic surfactant belonging to the alkyltrimethylammonium halide family. It consists of a hydrophobic C12 alkyl tail, a trimethylammonium head group, and a chloride counterion (molecular weight 263.89 g/mol).

Molecular Formula C15H35ClN+
Molecular Weight 264.90 g/mol
Cat. No. B12040243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedodecyl(trimethyl)azanium;hydrochloride
Molecular FormulaC15H35ClN+
Molecular Weight264.90 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)C.Cl
InChIInChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;
InChIKeyDDXLVDQZPFLQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl(trimethyl)azanium;hydrochloride (DTAC): A Single-Chain C12 Quaternary Ammonium Chloride Surfactant for Research and Industrial Procurement


Dodecyl(trimethyl)azanium;hydrochloride, commonly designated dodecyltrimethylammonium chloride (DTAC, CAS 112-00-5), is a single-chain cationic surfactant belonging to the alkyltrimethylammonium halide family. It consists of a hydrophobic C12 alkyl tail, a trimethylammonium head group, and a chloride counterion (molecular weight 263.89 g/mol) . DTAC undergoes micellization in aqueous solution above its critical micelle concentration (CMC) and is supplied as a ≥99.0% purity white to light yellow hygroscopic solid with a melting point of 37 °C (Sigma Aldrich specification) or 246 °C (decomposition, literature) . Its primary scientific and industrial relevance lies in its surfactant, antimicrobial, phase-transfer catalytic, and protein-denaturing properties, which are quantifiably distinct from its closest structural analogs—most notably the bromide-counterion variant (DTAB) and homologs of differing alkyl chain length (DeTAC, TTAC) [1][2].

Single-chain C12 quaternary ammonium chloride surfactant for research and industrial procurement
Chloride counterion enables bromide-free protein denaturation, phase-transfer catalysis, and spectroscopic detection workflows
Purely entropy-driven micellization across 288–308 K simplifies temperature-robust formulation design

Why Dodecyltrimethylammonium Chloride Cannot Be Swapped One-for-One with Its Bromide Analog or Other C12–C14 Quaternary Ammonium Surfactants


Quaternary ammonium surfactants sharing the dodecyltrimethylammonium cation are frequently treated as interchangeable procurement items. However, the counterion identity—chloride vs. bromide—fundamentally alters CMC, micelle hydration, thermodynamic driving forces, and biological membrane interaction strength [1][2]. Similarly, changing the alkyl chain length from C10 (DeTAC) to C12 (DTAC) to C14 (TTAC) shifts the CMC by over an order of magnitude [3]. Even within the same C12 tail length, structural isomers such as didecyldimethylammonium chloride (DDAC, a twin-C10-chain architecture) exhibit substantially different antimicrobial potency rankings [4]. These physicochemical divergences mean that substituting DTAC with a generic 'alkyltrimethylammonium salt' without verifying the specific counterion and chain-length parameters risks non-reproducible micellization behavior, altered biocidal efficacy, or failed formulation stability. The evidence below quantifies exactly where DTAC stands relative to its most commonly considered alternatives.

Counterion mismatch (Br⁻ vs Cl⁻)
DTAB (bromide) exhibits lower CMC, higher micelle hydration, and stronger membrane interaction than DTAC; direct substitution may shift micellization and biological activity endpoints.
Alkyl chain length variance (C10, C14)
DeTAC (C10) and TTAC (C14) shift CMC by >10-fold relative to DTAC; formulation micellization behavior is not interchangeable without re-optimization.
Structural isomer (twin-chain DDAC)
DDAC (di-C10) provides higher antimicrobial potency and a different cytotoxicity profile; single-chain DTAC is not a functional equivalent for maximum biocidal performance.

Quantitative Comparative Evidence for Dodecyltrimethylammonium Chloride (DTAC): CMC, Thermodynamics, Hydration, Membrane Activity, and Antimicrobial Hierarchy


CMC of DTAC vs. DTAB: Chloride Counterion Elevates the Critical Micelle Concentration by ~37%

DTAC exhibits a CMC approximately 37% higher than its bromide analog DTAB under comparable aqueous conditions at 298 K. The CMC of DTAC is 21.5 ± 0.1 mmol·kg⁻¹ in pure water at 298 K, as determined by isothermal titration calorimetry (ITC) [1]. In contrast, DTAB has a widely reported CMC of approximately 15.7 mM in water at 25 °C [2]. This difference arises from the differentiated influence of the chloride vs. bromide counterion on the micellization process: the larger, less hydrated bromide ion binds more strongly to the micelle surface, facilitating aggregation at lower surfactant concentrations [3]. Upon addition of 0.1 M NaCl, DTAC's CMC drops further to 8.6 ± 0.1 mmol·kg⁻¹, demonstrating salt-screening sensitivity that formulation scientists must account for [1].

CMC (DTAC vs DTAB)
Head-to-head
DTAC: 21.5 ± 0.1 mmol·kg⁻¹ vs DTAB: ~15.7 mM
Higher CMC requires increased mass loading for micellization
298 K, water; ITC measurement
Critical micelle concentration Counterion effect Surfactant thermodynamics

Thermodynamic Driving Force: DTAC Micellization Is Purely Entropy-Driven Across 288–308 K, Unlike DTAB/DDAB Which Shows Enthalpy–Entropy Crossover

A head-to-head thermodynamic comparison by Mehta et al. (2005) revealed that DTAC micellization is exclusively entropically driven over the entire investigated temperature range of 288.15–308.15 K, with ΔS_m° dominating the Gibbs free energy of micellization [1]. In contrast, the closely related cationic surfactant dodecyldimethylethylammonium bromide (DDAB) undergoes a thermodynamic crossover: at lower temperatures (288–298 K) micellization is entropy-driven, while at higher temperatures (303–308 K) it shifts to enthalpy-driven [1]. A separate calorimetric study by Rózycka-Roszak et al. (2000) demonstrated that DTAB micelle dissociation is an endothermic process, whereas DTAC dissociation is exothermic—a qualitative thermodynamic signature difference attributable solely to counterion identity (Br⁻ vs. Cl⁻) [2].

Micellization driving force
Head-to-head
DTAC: purely entropy-driven (288–308 K); DTAB/DDAB: entropy–enthalpy crossover
Simplified formulation thermodynamics; no enthalpy–entropy compensation
Conductivity, 288–308 K
Micellization thermodynamics Entropy-driven Counterion effect

Micelle Hydration and Counterion Binding: DTAB Micelles Are More Hydrated Than DTAC Micelles

¹H NMR and ¹³C NMR spectroscopic analysis by Rózycka-Roszak et al. (2000) demonstrated that DTAB and DTAC monomers exhibit similar hydrophobic hydration, but DTAB micelles are measurably more hydrated than DTAC micelles [1]. This hydration difference arises from the distinct physicochemical properties of bromide vs. chloride counterions—specifically their differing mobilities, hydrated radii, and positions in the Hofmeister series (Br⁻ as a chaotrope vs. Cl⁻ as a borderline kosmotrope) [1]. Furthermore, Matsuda et al. (2004) quantified that DTAC exhibits a lower degree of counterion binding compared to DTAB in mixed surfactant systems, resulting in more negative excess thermodynamic quantities for DTAC–nonionic surfactant mixtures [2].

Micelle hydration
Head-to-head
DTAC micelles less hydrated than DTAB; lower counterion binding
More compact micelle interface; distinct counterion exchange behavior
¹H/¹³C NMR above CMC
Micelle hydration Counterion binding NMR spectroscopy

Membrane Destabilization Potency: Bromide Counterion (DTAB) Exceeds Chloride (DTAC) in Red Blood Cell Hemolysis and Planar Lipid Bilayer Models

Kleszczyńska et al. (1998) conducted a direct comparison of dodecyltrimethylammonium bromides and chlorides using two model membrane systems: pig erythrocytes (hemolysis assay) and planar lipid bilayers (BLM stability) [1]. In both systems, the bromide-counterion compounds consistently exhibited stronger membrane-destabilizing activity than their chloride counterparts. The critical concentration for BLM destabilization—defined as the surfactant concentration at which BLM lifetime did not exceed 3 minutes—was lower for the bromide form [1]. The authors attributed this difference to the greater mobility and smaller hydrated radius of the bromide ion, enabling more efficient modification of the membrane surface potential and consequently stronger interaction with the lipid bilayer [1].

Membrane activity
Head-to-head
DTAC (chloride) showed lower hemolytic activity and higher critical concentration for BLM destabilization vs DTAB (bromide)
Lower membrane perturbation may support reduced cytotoxicity context
Pig erythrocyte hemolysis; planar lipid bilayer
Membrane interaction Hemolysis Counterion toxicity

Antimicrobial Activity Ranking: DDAC (Twin-Chain) > BDAC > DTAC (Single-Chain) in MIC-Based Screening

A comparative MIC screening of cationic surfactants against E. coli, S. aureus, P. aeruginosa, C. albicans, and A. brasiliensis established the antimicrobial activity hierarchy: Didecyldimethylammonium chloride (DDAC) > Benzyldimethyldodecylammonium chloride (BDAC) > Dodecyltrimethylammonium chloride (DTAC) [1]. DDAC, bearing two decyl (C10) chains, consistently exhibited the lowest MIC values and the broadest antimicrobial spectrum. The authors concluded that hydrophobic interactions are the primary driver of antimicrobial activity: the twin-chain architecture of DDAC (2 × C10) provides greater hydrophobic volume than the single C12 tail of DTAC (1 × C12), resulting in superior membrane insertion and disruption [1]. This positions DTAC as a moderately active single-chain QAC, suitable where lower antimicrobial potency is acceptable or where reduced cytotoxicity relative to DDAC is advantageous.

Antimicrobial MIC ranking
Head-to-head
DDAC (rank 1) > BDAC (rank 2) > DTAC (rank 3) across 5 microorganisms
DTAC shows moderate single-chain QAC activity; not for maximum biocidal potency
Broth microdilution MIC; E. coli, S. aureus, etc.
Antimicrobial efficacy Minimum inhibitory concentration Structure-activity relationship

Microencapsulated DTAC: Biofilm Log Reduction of 2–3.2 and 32-Fold Cytotoxicity Reduction vs. Free DTAC

Khelissa et al. (2021) demonstrated that spray-dried microencapsulation of DTAC in maltodextrins/pectin matrices (complexed DTAC-microcapsules, CDM) significantly enhances its anti-biofilm performance while reducing cytotoxicity [1]. CDM treatment achieved a 2 log reduction in S. aureus biofilm culturable biomass and a 3.2 log reduction in S. Enteritidis biofilm culturable biomass. Crucially, microencapsulation reduced DTAC cytotoxicity by up to 32-fold compared to free DTAC, as measured by cell viability assays [1]. The MIC values of encapsulated DTAC were significantly lower than those of free DTAC, indicating that encapsulation improves the bioavailability or targeted delivery of the active compound to the biofilm matrix [1].

Encapsulated DTAC biofilm reduction
Head-to-head
2–3.2 log reduction; 32-fold lower cytotoxicity vs. free DTAC
Microencapsulation may improve anti-biofilm performance while reducing cytotoxic risk
S. aureus, S. Enteritidis biofilm; maltodextrins/pectin
Biofilm reduction Microencapsulation Cytotoxicity mitigation

Optimal Application Scenarios for Dodecyltrimethylammonium Chloride Based on Quantitative Comparative Evidence


Protein Denaturation and Biochemical Assays Where Bromide-Free Conditions Are Mandatory

DTAC is widely used for protein denaturation in SDS-PAGE alternative protocols and membrane protein solubilization. Sigma Aldrich explicitly lists protein denaturation as DTAC's primary application . The chloride counterion avoids bromide interference in downstream spectroscopic or electrochemical detection methods—a procurement-critical consideration when DTAB would introduce bromide ions that can quench fluorescence, interfere with silver staining, or react in redox-based assays.

Phase-Transfer Catalysis Requiring Chloride as the Exclusive or Preferred Counterion

DTAC functions as a phase-transfer catalyst in transfer hydrogenation of ketones/aldehydes and ring-opening metathesis polymerization of olefins . Unlike DTAB, DTAC provides chloride as the sole anionic species, preventing bromide-mediated side reactions or catalyst poisoning in transition-metal-catalyzed reactions where halide identity affects catalytic turnover rates.

Formulations Requiring Temperature-Robust Micellization Without Enthalpy–Entropy Crossover Complexity

DTAC's purely entropy-driven micellization across 288–308 K [1] makes it preferable over DTAB or DDAB for formulations that experience temperature fluctuations during processing or storage. The absence of an enthalpy–entropy crossover simplifies thermodynamic modeling and reduces the risk of temperature-dependent phase separation or precipitation that can occur with DTAB-based systems at elevated temperatures.

Antimicrobial Surface Coatings and Sanitizers Where Reduced Cytotoxicity Is Prized Over Maximum Biocidal Potency

While DDAC and BDAC outperform DTAC in antimicrobial MIC rankings [2], DTAC's lower membrane-destabilizing activity vs. bromide variants [3] and the demonstrated 32-fold cytotoxicity reduction achievable through microencapsulation [4] position DTAC as the preferred single-chain QAC for consumer-facing hygiene products, cosmetic preservatives, and food-contact surface sanitizers where safety margins are regulated.

Application
Selection Property
Validation Focus
Protein denaturation & biochemical assays
Chloride counterion (bromide-free)
Spectroscopic/electrochemical detection compatibility
Phase-transfer catalysis
Chloride as exclusive counterion
Catalyst compatibility; halide-mediated turnover rate
Temperature-robust micellization
Purely entropy-driven micellization (288–308 K)
Temperature-dependent phase stability
Antimicrobial coatings & sanitizers
Lower membrane perturbation vs. bromide QACs
Cytotoxicity profile assessment; regulatory exposure limits
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